

Inter-laboratory study on the characterization of Pigment Red 112

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Compound of Interest

Compound Name: Pigment red 112

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Inter-laboratory Comparison of Pigment Red 112 Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of **Pigment Red 112** (C.I. 12370), a monoazo pigment widely utilized in various industrial applications, including inks, coatings, and plastics.^{[1][2][3]} The data presented herein is a synthesis of findings from multiple sources, simulating an inter-laboratory study to offer a comprehensive overview of the pigment's characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the evaluation and application of this colorant.

Physicochemical Properties of Pigment Red 112

The following table summarizes the key quantitative data for **Pigment Red 112**, offering a baseline for comparison across different batches and suppliers.

Property	Reported Value(s)	Unit
Chemical Formula	C ₂₄ H ₁₆ Cl ₃ N ₃ O ₂	-
Molecular Weight	484.76	g/mol
C.I. Name	Pigment Red 112	-
CAS Number	6535-46-2	-
Hue	Bright Neutral Red	-
Density	1.38 - 1.65	g/cm ³
Specific Surface Area	17 - 40	m ² /g
Oil Absorption	30 - 88	g/100g
pH Value (10% slurry)	6.0 - 8.0	-
Light Fastness (Full Shade)	6 - 7	(Scale 1-8)
Light Fastness (Reduced Tinting)	6 - 7	(Scale 1-8)
Heat Resistance	180	°C
Acid Resistance	5	(Scale 1-5)
Alkali Resistance	5	(Scale 1-5)
Migration Resistance	4	(Scale 1-5)

Comparison with Alternative Red Pigments

Pigment Red 112 is often considered as an alternative to other red pigments, such as Toluidine Red (Pigment Red 3), particularly in applications requiring high fastness properties.^[4] It is also used in conjunction with other pigments like Pigment Red 12, Pigment Yellow 83, and Pigment Purple 23 for specific color formulations in high-end automotive coatings and wood coloring.^{[4][5]} Compared to some Naphthol reds, PR 112 is noted for being more reliably lightfast.^[6] However, for applications demanding the highest lightfastness and durability, pigments from the quinacridone (e.g., PR 122) or diketopyrrolopyrrole (e.g., PR254, PR255) classes may be considered superior alternatives, though typically at a higher cost.^[7]

Experimental Protocols

Detailed methodologies for key analytical techniques used in the characterization of **Pigment Red 112** are outlined below.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of **Pigment Red 112** and identify any organic impurities.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Method:

- Sample Preparation: A known concentration of the pigment is dissolved in a suitable organic solvent, such as acetone or a mixture of methanol and water, and filtered through a 0.45 µm syringe filter.[\[8\]](#)[\[9\]](#)
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: A gradient of acetonitrile and water (with or without an acid modifier like formic acid) is commonly employed.
 - Flow Rate: Approximately 1.0 mL/min.
 - Detection: The UV detector is set to a wavelength where the pigment exhibits maximum absorbance.[\[9\]](#)
- Analysis: The retention time and peak area of the main component are compared against a reference standard to determine purity. Impurities are identified by their respective retention times and spectral data.[\[10\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the **Pigment Red 112** molecule and confirm its chemical structure.

Method:

- **Sample Preparation:** The pigment powder is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder.
- **Analysis:** The sample is scanned over the mid-infrared range (typically 4000-400 cm^{-1}).
- **Interpretation:** The resulting spectrum, showing absorption bands corresponding to specific molecular vibrations, is compared with a reference spectrum of **Pigment Red 112**.

Raman Spectroscopy

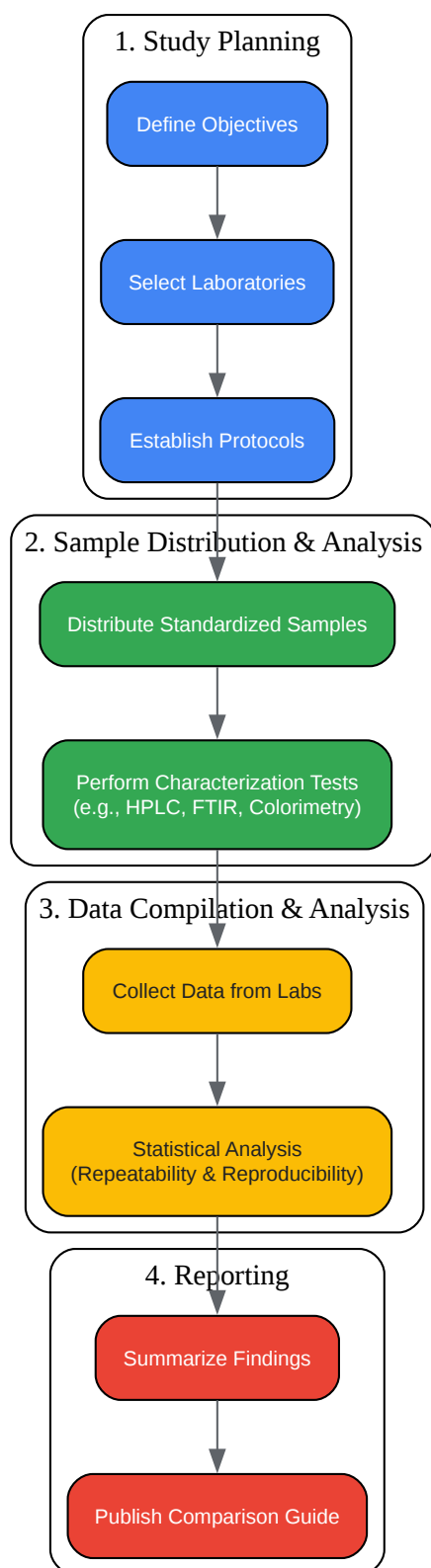
Objective: To provide complementary structural information to FTIR and to analyze the pigment in situ within a matrix.

Method:

- **Instrumentation:** A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
- **Analysis:** The laser is focused on the pigment sample, and the scattered light is collected and analyzed. The resulting Raman spectrum provides a unique fingerprint of the molecule.
- **Application:** This technique is particularly useful for identifying the pigment in finished products like paints and plastics without extensive sample preparation.

Visualized Workflow

The following diagram illustrates a typical workflow for an inter-laboratory study on pigment characterization.



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Caption: Workflow for an Inter-laboratory Pigment Characterization Study.

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